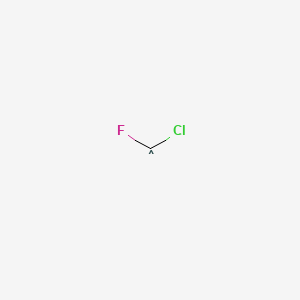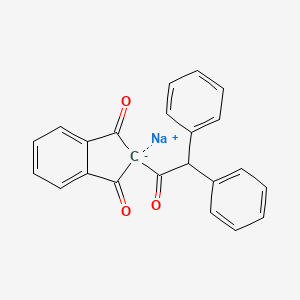
2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a derivative of cyclohexenone and is characterized by its unique structure, which includes a cyclohexenone ring substituted with a 3-oxo-1-butenyl group and three methyl groups.
Vorbereitungsmethoden
The synthesis of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one can be achieved through various synthetic routes. One common method involves the aldol condensation of 2,4,4-trimethylcyclohexanone with crotonaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps such as distillation or recrystallization to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride results in alcohols .
Wissenschaftliche Forschungsanwendungen
2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity . These reactions enable the compound to interact with biological molecules, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
29790-29-2 |
|---|---|
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
2,4,4-trimethyl-3-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H18O2/c1-9(14)5-6-11-10(2)12(15)7-8-13(11,3)4/h5-6H,7-8H2,1-4H3/b6-5+ |
InChI-Schlüssel |
OBHGOXFSRVNKBS-AATRIKPKSA-N |
Isomerische SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=O)C |
Kanonische SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-[(6-chloro(5,6-13C2,115N)pyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide](/img/structure/B13423478.png)






![4-(dimethylamino)-1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]butan-1-one;dihydrobromide](/img/structure/B13423523.png)


![(5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B13423540.png)
